molecular formula C8H9ClFNO B13618163 (S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol

(S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol

Cat. No.: B13618163
M. Wt: 189.61 g/mol
InChI Key: MAAKPHKPCJWCKZ-SSDOTTSWSA-N
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Description

(2S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted amines or other derivatives

Scientific Research Applications

(2S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-2’-fluoroacetophenone
  • 2-(4-Fluorophenyl)acetic acid

Uniqueness

(2S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring and its chiral nature. This combination of features allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-8-5(7(11)4-12)2-1-3-6(8)10/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

MAAKPHKPCJWCKZ-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)Cl)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(CO)N

Origin of Product

United States

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